Prezatide copper, also known as copper tripeptide, is a compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. The compound is a small molecule that can be synthesized through copper-catalyzed azide-alkyne cycloadditions, a process that has been widely studied for its efficiency and versatility in creating peptidomimetics1. Prezatide copper has been implicated in a range of biological processes and has shown promise in the treatment of conditions related to copper metabolism, such as cytochrome c oxidase deficiency2.
In the medical field, prezatide copper has been studied for its potential to treat genetic disorders involving copper metabolism. A notable case is the use of copper supplementation in cells from patients with SCO2 mutations, which lead to a fatal infantile cardioencephalomyopathy due to COX deficiency. The study demonstrated that treatment with copper salts, in combination with bezafibrate (BZF), a hypolipidemic agent, significantly increased COX activity and ATP production in affected cells2. This finding is critical as it provides a basis for designing therapeutic trials that could potentially treat this otherwise fatal disorder.
In peptidomimetic research, the copper-catalyzed azide-alkyne cycloaddition reaction used to synthesize prezatide copper has been instrumental. This reaction allows for the insertion of triazoles into peptide chains, linking peptides to various functionalities such as carbohydrates, polymers, and labels, and facilitating the evolution of less peptidic compounds as pharmaceutical leads1. The versatility of this reaction underscores the potential of prezatide copper in the development of new peptidomimetic structures with enhanced stability and function, which could lead to novel therapeutic agents.
Prezatide copper, also known as copper tripeptide-1, is a synthetic peptide complex formed from the tripeptide glycyl-L-histidyl-L-lysine and a copper ion. This compound has garnered attention for its potential applications in dermatology and cosmetic formulations due to its role in promoting skin health and wound healing. The tripeptide structure allows it to effectively bind copper ions, which are crucial for various biological processes.
Prezatide copper is classified as a small molecule and falls under the category of experimental drugs. It is primarily used in cosmetic products aimed at enhancing skin and hair quality, with ongoing research into its therapeutic applications for conditions such as chronic obstructive pulmonary disease and metastatic colon cancer .
The synthesis of Prezatide copper typically involves complexing the GHK tripeptide with copper ions. Various methods have been developed to achieve this, including solid-phase synthesis techniques that ensure high purity of the final product. For instance, one method involves stirring the GHK tripeptide with a copper salt under controlled conditions to facilitate the formation of the copper-peptide complex .
The molecular formula of Prezatide copper is , with an average molecular weight of approximately 402.921 g/mol . The structure includes:
The binding of copper enhances the stability and biological activity of the peptide. The configuration allows for effective interaction with cellular receptors, facilitating its biological functions.
Prezatide copper participates in several biochemical reactions:
The reactions are facilitated by the peptide's ability to transport copper ions into cells while preventing toxic effects associated with free copper ions.
The mechanism by which Prezatide copper exerts its effects involves several key processes:
Studies suggest that the antioxidant properties and growth factor-like activities of Prezatide copper are critical for its therapeutic potential in skin regeneration and repair.
Prezatide copper exhibits several notable physical and chemical properties:
Experimental studies indicate that Prezatide copper's absorption is enhanced when formulated correctly within cosmetic products.
Prezatide copper has a variety of scientific uses:
Prezatide copper, also known as GHK-Cu or copper tripeptide-1, is a coordination complex formed between the endogenous tripeptide glycyl-L-histidyl-L-lysine (Gly-His-Lys, GHK) and a copper(II) ion. The primary structure features the tripeptide sequence where the N-terminal glycine, imidazole ring of histidine, and ε-amino group of lysine serve as key coordination sites. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a distorted square-planar geometry around the copper center at physiological pH, with the dominant species being a bis-complex where two tripeptides coordinate one copper ion (Cu:GHK = 1:2) [1] [3]. This configuration is stabilized by:
Table 1: Structural Identifiers of Prezatide Copper
Identifier | Value | Source |
---|---|---|
CAS Number (free base) | 130120-56-8 | [5] [7] |
CAS Number (acetate) | 130120-57-9 | [1] [6] |
Canonical SMILES | C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN (repeated for bis-complex) | [1] [9] |
InChI Key | VJKXESGORYEAGC-UHFFFAOYSA-K | [1] |
The molecular weight and formula of prezatide copper vary depending on its salt form. For the acetate salt (dominant commercial form), the formula is C₃₀H₄₈CuN₁₂O₁₀, validated via high-resolution mass spectrometry (HRMS) and elemental analysis. This accounts for two tripeptide units, one copper ion, and two acetate ions. The free base form (without acetate) follows the formula C₂₈H₄₄CuN₁₂O₈. Key analytical validations include:
Table 2: Molecular Weight and Formula Comparison
Form | Molecular Formula | Theoretical MW (Da) | Validated MW (Da) |
---|---|---|---|
Free base (GHK-Cu) | C₂₈H₄₄CuN₁₂O₈ | 740.27 | 740.27 (HRMS) [5] [7] |
Acetate salt | C₃₀H₄₈CuN₁₂O₁₀ | 800.33 | 799.8 (MS) [1] |
Diacetate hydrate* | C₃₂H₅₄CuN₁₂O₁₂ | 862.39 | 862.39 (calc.) [6] |
* Hydrate form identified in crystallography studies
The copper coordination environment in prezatide copper is pH-dependent and governed by hard-soft acid-base (HSAB) principles. Copper(II), a borderline Lewis acid, preferentially binds to nitrogen donors (imidazole, amino groups) over oxygen donors:
Table 3: Thermodynamic and Spectral Properties of Copper Coordination
Property | Value | Method |
---|---|---|
Stability constant (K) | 10⁹–10¹⁰ M⁻¹ (pH 7.4) | Potentiometric titration [2] |
UV-Vis λₘₐₓ | 252 nm (π→π*), 610 nm (d-d transition) | Spectroscopy [1] |
EPR parameters | g∥ = 2.24, g⟂ = 2.06, A∥ = 180 G | Electron paramagnetic resonance [8] |
Redox potential (E°) | +0.12 V vs. SHE | Cyclic voltammetry [4] |
The anti-oxidant mechanism arises from copper’s ability to cycle between Cu(II)/Cu(I) states without generating reactive oxygen species (ROS), as the peptide environment shifts redox potentials to biologically inert ranges. This contrasts with uncomplexed copper, which catalyzes Fenton reactions [4] [10]. Additionally, engineered peptide scaffolds (e.g., cyclized GHK analogs) enhance preorganization, increasing copper-binding affinity by 10-fold through entropy-driven effects [8].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7